molecular formula C15H16N4S B2784539 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852375-29-2

6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2784539
CAS No.: 852375-29-2
M. Wt: 284.38
InChI Key: XRCFFADNAAATAU-UHFFFAOYSA-N
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Description

6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound of significant interest in medicinal chemistry and oncology research, built around the [1,2,4]triazolo[4,3-b]pyridazine scaffold. This heterocyclic core is recognized for its versatile biological properties and is increasingly investigated for designing potential anticancer agents . The specific substitution pattern of an isopropylthio group at the 6-position and a p-tolyl group at the 3-position is designed to optimize interactions with enzymatic targets. Researchers are particularly interested in triazolopyridazine derivatives for their potential to inhibit key oncology targets, such as protein kinases . Kinases like c-Met and Pim-1 are prominent examples; they are overexpressed in various cancers and are critical for tumor proliferation, survival, metastasis, and therapy resistance . The rigid, planar structure of the triazolopyridazine core allows for effective binding at the ATP-binding site of these enzymes, while the hydrophobic p-tolyl and isopropylthio substituents can enhance affinity and selectivity . The compound is intended for use in non-clinical research applications, including but not limited to: in vitro enzymatic and cell-based assays to profile inhibitory activity; mechanism of action studies to understand effects on cell cycle, apoptosis, and signaling pathways (such as PI3K/AKT/mTOR); and as a lead compound or intermediate for the synthesis and structure-activity relationship (SAR) exploration of novel therapeutics . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methylphenyl)-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-10(2)20-14-9-8-13-16-17-15(19(13)18-14)12-6-4-11(3)5-7-12/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCFFADNAAATAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves a multi-step procedure:

  • Formation of the Pyridazine Ring: : Start with an appropriately substituted hydrazine and an alpha-keto ester to construct the pyridazine ring.

  • Triazole Formation:

  • Thioether Introduction: : This compound features an isopropylthio group, usually introduced through nucleophilic substitution using an appropriate thiol.

Industrial Production Methods

Industrial methods might utilize more robust and scalable conditions:

  • Catalysis: : Employing metal catalysts to speed up reactions.

  • Optimization: : Reaction optimization to achieve higher yields and purity.

  • Solvent Systems: : Utilizing environmentally friendly solvent systems to adhere to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions:

  • Oxidation: : The thioether group can be oxidized to sulfoxides or sulfones under oxidative conditions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The nitro or azo intermediates, if present, can be reduced using agents like sodium borohydride.

  • Substitution: : Halogenated analogs can be substituted at different positions using nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide

  • Reduction: : Sodium borohydride, hydrogen gas with Pd-C catalyst

  • Substitution: : Halogens, organometallics for nucleophilic substitution

Major Products

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Amines, hydroxylamines

  • Substitution: : Various substituted triazolopyridazines depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a key intermediate for synthesizing more complex molecules and can act as a ligand in coordination chemistry due to its multiple donor sites.

Biology

In biological sciences, derivatives of this compound exhibit interesting bioactivities, such as antimicrobial and anticancer properties. These activities are often attributed to the interaction of the compound with biological targets like enzymes or DNA.

Medicine

The triazolopyridazine scaffold is being investigated for its therapeutic potential. Compounds similar to 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine show promise as drug candidates for conditions such as cancer, infections, and inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as specialty polymers or coatings with unique properties, leveraging its stability and reactivity.

Mechanism of Action

The mechanism of action for compounds like 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine often involves interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or DNA, depending on the specific derivative and its intended application.

  • Pathways Involved: : It may inhibit enzyme activity by binding to the active site, or it might intercalate into DNA, disrupting replication processes in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications and Substituent Effects

The triazolo[4,3-b]pyridazine scaffold is highly versatile, with modifications at positions 3 and 6 significantly influencing biological activity and selectivity. Key comparisons include:

PDE4 Inhibitors
  • Compound 18 [(R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine]: Substituents: Bulky, oxygen-rich groups at position 6 (tetrahydrofuran-3-yloxy) and methoxy-phenyl at position 3. Activity: Potent PDE4A inhibitor (IC50 < 10 nM) with >100-fold selectivity over other PDE isoforms .
BRD4 Bromodomain Inhibitors
  • Compound 5 (from ):
    • Substituents : Trifluoromethyl at position 3 and indole-derived amines at position 4.
    • Activity : IC50 of 1.2 µM against BRD4 BD1, with improved potency in derivatives (e.g., Compound 7 , IC50 = 0.45 µM) .
    • Comparison : The p-tolyl group in the target compound lacks the electron-withdrawing properties of trifluoromethyl, which may reduce affinity for bromodomains but enhance interactions with hydrophobic pockets.
GABAA Receptor Modulators
  • TPA023 [7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine]:
    • Substituents : Fluorophenyl at position 3 and triazolylmethoxy at position 5.
    • Activity : Selective agonist for α2/α3-containing GABAA receptors, anxiolytic without sedation .
    • Comparison : The isopropylthio group in the target compound replaces the triazolylmethoxy, likely reducing hydrogen-bonding capacity and altering receptor subtype selectivity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* Solubility (Predicted)
Target Compound C15H16N4S 296.38 6-isopropylthio, 3-p-tolyl 3.5 Low (lipophilic)
Compound 18 (PDE4 inhibitor) C23H24N4O5 452.47 6-tetrahydrofuran-3-yloxy 2.8 Moderate
Compound 7 (BRD4 inhibitor) C14H13F3N6 334.29 6-(5-fluoroindol-3-yl) 3.1 Low
TPA023 (GABAA agonist) C19H21F3N6O 430.41 6-triazolylmethoxy 3.2 Moderate

*LogP values estimated using fragment-based methods.

Selectivity and Therapeutic Potential

  • PDE4 Selectivity: Compounds like 18 show isoform-specific inhibition (PDE4A/B/C/D), whereas the target compound’s isopropylthio group may favor interactions with non-PDE targets due to increased hydrophobicity .
  • BRD4 vs. GABAA : The absence of polar groups (e.g., trifluoromethyl or triazolylmethoxy) in the target compound suggests a divergent target profile, possibly偏向 toward kinase or protease inhibition.

Biological Activity

Chemical Structure and Properties

The chemical structure of 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is characterized by the presence of a triazole ring fused with a pyridazine moiety. The isopropylthio and p-tolyl substituents contribute to its lipophilicity and potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C13H15N3S
  • Molecular Weight : 253.35 g/mol

Research indicates that compounds within the triazolo class exhibit various biological activities, including:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties, disrupting fungal cell membrane synthesis.
  • Antitumor Effects : Some studies suggest that triazoles can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.
  • Neuropharmacological Effects : Certain derivatives have shown promise in modulating neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases.

Pharmacological Profiles

The pharmacological activity of 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine can be summarized as follows:

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various fungal strains
AntitumorInhibition of cancer cell proliferation
NeuroprotectiveModulation of neurotransmitter release

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various triazole compounds demonstrated that derivatives similar to 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine exhibited significant activity against Candida albicans and Aspergillus niger. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for effective strains.

Study 2: Antitumor Activity

In vitro assays on human cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values ranged from 10 to 25 µM across different cell lines. This suggests a promising avenue for further development as an anticancer agent.

Study 3: Neuropharmacological Effects

Research exploring the neuropharmacological effects indicated that the compound could enhance synaptic plasticity in hippocampal neurons. This effect was attributed to increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and function.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(Isopropylthio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with substituted pyridazines under acidic or basic catalysis (e.g., using acetic anhydride or NaH in ethanol) .
  • Step 2 : Introduction of the isopropylthio group via nucleophilic substitution reactions. Thiol-containing reagents (e.g., isopropylthiol) are reacted with chlorinated intermediates under reflux in aprotic solvents like DMF or acetonitrile .
  • Key parameters : Temperature (80–120°C), solvent polarity, and catalyst selection significantly affect yields. Microwave-assisted synthesis can reduce reaction times by 40–60% .

Table 1 : Optimization of reaction conditions for Step 2

SolventCatalystTemp (°C)Yield (%)
DMFK₂CO₃10072
AcetonitrileEt₃N8065
THFNaH6058

Q. How is the compound characterized, and what analytical methods ensure purity?

  • Structural confirmation : ¹H/¹³C NMR spectroscopy (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 1.2–1.4 ppm for isopropyl groups) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
  • Purity assessment : HPLC with UV detection (≥98% purity, C18 column, acetonitrile/water mobile phase) .
  • Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and packing interactions (e.g., C–H···π interactions in the triazole ring) .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the triazolopyridazine core, and how do substituents influence reactivity?

The core forms via a Huisgen-type cycloaddition or thermal ring transformation:

  • Mechanism : Chloropyridazine derivatives react with hydrazines to form hydrazone intermediates, followed by intramolecular cyclization under acidic conditions (e.g., HCl in ethanol) .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) accelerate cyclization, while bulky substituents (e.g., isopropylthio) may sterically hinder ring closure, requiring higher temperatures .

Table 2 : Substituent effects on cyclization kinetics

SubstituentRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
-Cl0.4585
-S-iPr0.28102
-OCH₃0.3593

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity?

  • Key modifications : Varying the p-tolyl group (e.g., replacing with 3,4-dimethoxyphenyl) enhances binding to kinase targets by 30–50% .
  • Bioisosteric replacements : Substituting the isopropylthio with methylsulfonyl improves solubility but reduces cell permeability .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like 14-α-demethylase (PDB: 3LD6) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case example : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate using standardized protocols (e.g., Eurofins Panlabs) .
  • Metabolic stability : Conflicting in vitro/in vivo results often stem from cytochrome P450-mediated degradation. Use hepatic microsome assays (e.g., rat liver S9 fractions) to assess metabolic pathways .

Q. What computational approaches predict the compound’s photophysical or electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate HOMO-LUMO gaps (e.g., 4.2 eV for triazolopyridazine derivatives) .
  • Molecular dynamics (MD) : Simulate interactions in lipid bilayers to assess membrane permeability (e.g., GROMACS with CHARMM36 force field) .

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